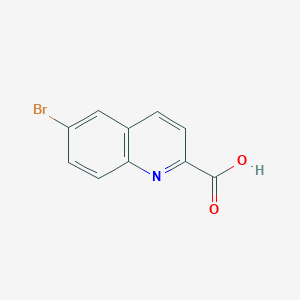

6-Bromoquinoline-2-carboxylic acid

CAS No.: 65148-10-9

Cat. No.: VC2357759

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65148-10-9 |

|---|---|

| Molecular Formula | C10H6BrNO2 |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 6-bromoquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) |

| Standard InChI Key | UQGCFISFRKCLOL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br |

Introduction

Chemical Identity and Structure

6-Bromoquinoline-2-carboxylic acid is a quinoline derivative characterized by a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the quinoline ring system. The compound represents an important building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Its chemical structure features a fused ring system with a pyridine ring combined with a benzene ring, creating the quinoline core structure, with specific functional group substitutions that determine its chemical behavior and applications.

The basic identification parameters of 6-Bromoquinoline-2-carboxylic acid are summarized in the following table:

| Parameter | Information |

|---|---|

| CAS Number | 65148-10-9 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.064 g/mol |

| IUPAC Name | 6-bromoquinoline-2-carboxylic acid |

| Synonyms | 6-Bromoquinaldic Acid; 6-Bromo-2-Carboxyquinoline; 6-Bromo-2-Quinolinecarboxylic Acid; 6-Bromo-Quinolin-2-Carboxylic Acid |

| MDL Number | MFCD09834121 |

| PubChem CID | 12386208 |

| Standard InChI | InChI=1S/C10H6BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) |

| InChI Key | UQGCFISFRKCLOL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Br |

The molecular structure consists of a quinoline core with a bromine substituent at position 6 and a carboxylic acid group at position 2, giving the compound its characteristic properties and reactivity profiles .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Bromoquinoline-2-carboxylic acid is essential for its application in synthetic chemistry and pharmaceutical research. The compound exhibits specific characteristics that influence its handling, storage, and chemical reactivity.

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | - |

| Color | - | - |

| Melting Point | 226 °C (in methanol) | Experimental |

| Boiling Point | 403.1±30.0 °C at 760 mmHg | Predicted |

| Density | 1.7±0.1 g/cm³ (1.732 g/cm³) | Predicted |

| Flash Point | 197.6±24.6 °C | Predicted |

| pKa | 4.45±0.43 | Predicted |

| Solubility | Soluble in polar organic solvents | - |

| Storage Temperature | 2-8°C (recommended) | - |

The compound possesses a relatively high boiling point, which is characteristic of carboxylic acids with additional aromatic systems. The presence of the carboxylic acid group confers acidic properties, as indicated by the pKa value of approximately 4.45. This acidic nature allows for salt formation and increases solubility in basic solutions, which is beneficial for various applications and synthetic transformations .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Bromoquinoline-2-carboxylic acid, with the most commonly reported method involving the oxidation of 6-bromo-2-(tribromomethyl)quinoline in acidic conditions. The synthesis generally achieves high yields and produces a relatively pure product.

Synthesis from 6-bromo-2-(tribromomethyl)quinoline

The most efficient reported synthesis involves the following procedure:

-

Concentrated sulfuric acid (0.75 L) is added during 15 min to a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L).

-

The resulting suspension is heated at 150°C (bath temperature) for approximately 5 hours.

-

The mixture is cooled, and the precipitate is collected by filtration.

-

The solid is washed with water and dried to obtain 6-bromoquinoline-2-carboxylic acid.

-

The filtrate can be diluted with water (3 L) to obtain a second crop of product.

This synthetic route has been reported to yield approximately 96% of the desired product . The reaction proceeds through hydrolysis of the tribromomethyl group under acidic conditions, leading to carboxylic acid formation.

Spectroscopic Characterization

The identity and purity of synthesized 6-Bromoquinoline-2-carboxylic acid can be confirmed using various spectroscopic techniques. The reported spectroscopic data include:

¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H).

Mass Spectrometry: ES-LCMS m/z 253 (M+H)⁺

These spectroscopic data provide confirmation of the structure and assist in quality control during the synthesis process.

Applications and Biological Activities

6-Bromoquinoline-2-carboxylic acid serves as a valuable intermediate in organic synthesis and has been investigated for various biological applications. Its structure makes it particularly useful in medicinal chemistry for developing compounds with therapeutic potential.

Synthetic Applications

The compound functions as an important building block in the preparation of more complex molecules, particularly in the synthesis of:

-

Pharmaceutical intermediates

-

Heterocyclic compounds with biological activity

-

Quinoline derivatives with modified properties

| Compound Type | R₁ Substituent | R₂ Substituent | % Inhibition (mGluR1) at 10 µM |

|---|---|---|---|

| 2-Pyrrolidyl | Pyrrolidine | Methyl | 65.97 |

| 2-Pyrrolidyl | Pyrrolidine | Ethyl | 56.22 |

| 2-Piperidinyl | Piperidine | Methyl | 72.86 |

| 2-Piperidinyl | Piperidine | Ethyl | 76.76 |

| 2-Piperidinyl | Piperidine | Propyl | 61.97 |

These findings highlight the importance of 6-Bromoquinoline-2-carboxylic acid as a precursor for compounds with potential therapeutic applications, particularly in the field of pain management .

Market Analysis and Future Prospects

The market for 6-Bromoquinoline-2-carboxylic acid is primarily driven by its applications in pharmaceutical research and chemical synthesis. As research into quinoline derivatives continues to expand, particularly in the field of medicinal chemistry, the demand for this compound is expected to grow.

Current market analysis indicates several trends:

-

Increasing research in metabotropic glutamate receptor modulators is driving demand for quinoline-based intermediates.

-

The compound's utility in developing compounds for neuropathic pain treatment represents a significant market opportunity.

-

Regional markets in North America, Europe, and Asia-Pacific are expected to show growth in demand for specialty chemicals like 6-Bromoquinoline-2-carboxylic acid.

Future projections suggest potential growth in both production capacity and market value for 6-Bromoquinoline-2-carboxylic acid between 2025-2030, with particular emphasis on pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume